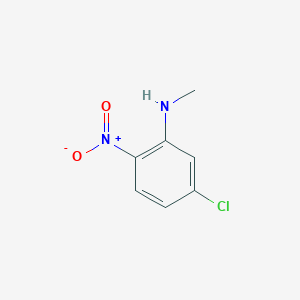

5-chloro-N-methyl-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJPRGWHZDSXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292997 | |

| Record name | 5-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35966-84-8 | |

| Record name | 5-Chloro-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35966-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035966848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35966-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-chloro-N-methyl-2-nitroaniline CAS number 35966-84-8

An In-Depth Technical Guide to 5-chloro-N-methyl-2-nitroaniline (CAS 35966-84-8): Properties, Synthesis, and a Comparative Analysis of Related Anilines

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS 35966-84-8), a substituted nitroaniline of interest to researchers in synthetic and medicinal chemistry. Due to significant ambiguity in commercial and academic literature, this document places a strong emphasis on distinguishing the target compound from its structurally similar and more frequently cited analogues, such as 5-chloro-2-nitroaniline. We will delve into its physicochemical properties, explore plausible synthetic pathways with detailed protocols, analyze its reactivity based on functional group chemistry, and discuss the current landscape of its applications, or lack thereof. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling a clear, accurate understanding of this specific chemical entity and highlighting areas for future research.

Compound Identification and Physicochemical Properties

This compound is an aromatic compound featuring a benzene ring substituted with a chlorine atom, a nitro group, and an N-methylated amino group. These functional groups dictate its chemical behavior and potential utility as a building block in organic synthesis.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties

The precise experimental characterization of this compound is not extensively documented in publicly available literature. The data below is compiled from various chemical suppliers and databases. The lack of comprehensive experimental data, such as melting and boiling points, underscores the need for further fundamental research on this compound.

| Property | Value | Source(s) |

| CAS Number | 35966-84-8 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][4] |

| Molecular Weight | 186.60 g/mol | [1][2][5] |

| IUPAC Name | This compound | [2] |

| SMILES | CNC1=CC(Cl)=CC=C1[O-] | [2] |

| Purity (Typical) | ≥97% | [2] |

| Appearance | Data not consistently available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Navigating the Landscape: Clarifying Structural Analogues

A significant challenge when researching this compound is the frequent confusion with its primary amine analogue, 5-chloro-2-nitroaniline (CAS: 1635-61-6) . The presence of the N-methyl group in our target compound is a critical distinction that profoundly influences its steric profile, hydrogen bonding capability, and nucleophilicity, thereby altering its reactivity and potential biological interactions. Most documented applications, including the synthesis of pharmaceutical agents, are incorrectly attributed to the N-methylated compound when they actually pertain to the primary amine.

Sources

5-chloro-N-methyl-2-nitroaniline chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-chloro-N-methyl-2-nitroaniline

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic amine that serves as a versatile and crucial building block in modern organic synthesis. Its molecular architecture, featuring a chloro, an N-methylamino, and a nitro group strategically positioned on a benzene ring, provides a unique combination of reactivity and functionality. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. Understanding the nuanced properties of this intermediate is paramount for its effective utilization in the synthesis of complex target molecules, including pharmaceuticals and dyestuffs.

Chemical and Physical Properties

The physical and chemical identity of a compound dictates its handling, storage, and behavior in reactions. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 35966-84-8 | [1][2][3][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3][5] |

| Molecular Weight | 186.60 g/mol | [1][2][5] |

| Appearance | Yellow to orange powder/chunks | |

| Melting Point | 125-129 °C (decomposes) | |

| Purity | Typically ≥97% | [1][5] |

| SMILES | CNC1=CC(Cl)=CC=C1[O-] | [1] |

| InChI Key | ZCWXYZBQDNFULS-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of substituted nitroanilines often involves a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. While specific patent literature for this compound is less common, a general and logical pathway can be derived from established methods for similar compounds, such as its primary amine analogue, 5-chloro-2-nitroaniline.[6]

A prevalent strategy involves the nitration of a suitable chloro-substituted aniline precursor, followed by selective N-methylation. An alternative, as outlined in patent literature for a related isomer, involves the protection of the amine, followed by nitration and subsequent hydrolysis.[7]

Representative Synthetic Protocol

The following protocol describes a plausible multi-step synthesis starting from 3-chloroaniline. This method is illustrative, based on established chemical transformations.

Step 1: Formylation of 3-chloroaniline The initial step is to protect the amino group to direct the subsequent nitration. Formylation is an economical choice for this protection.[7]

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-chloroaniline and a slight molar excess of formic acid in an inert organic solvent like toluene.

-

Heat the mixture to reflux. The azeotropic removal of water drives the reaction to completion, yielding 3-chloroformanilide.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

Step 2: Nitration of 3-chloroformanilide The protected intermediate is then nitrated. The formyl group, being less deactivating than a free amino group, allows for the introduction of the nitro group. The directing effects of the chloro (ortho, para-directing) and the formamido (ortho, para-directing) groups will lead to substitution at the position ortho to the formamido group and meta to the chloro group.

-

Cool the 3-chloroformanilide in an ice-water bath.

-

Slowly add a nitrating mixture (e.g., a combination of nitric acid and sulfuric or acetic anhydride) dropwise, ensuring the temperature remains between 0-5 °C to prevent side reactions.[7]

-

After the addition is complete, allow the reaction to stir at this temperature for several hours.

-

Carefully quench the reaction by pouring it into a solution of sodium hydroxide.

Step 3: Hydrolysis and N-methylation The final step involves removing the formyl protecting group and introducing the methyl group. This can be achieved in a single pot or as two distinct steps. A common method involves hydrolysis followed by methylation. However, a more direct route to the N-methylated product can be achieved under specific basic conditions.[7]

-

The nitrated intermediate is subjected to reflux in a sodium hydroxide solution to hydrolyze the formamide, yielding 5-chloro-2-nitroaniline.[7]

-

To obtain the target compound, a subsequent N-methylation step using a methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions would be performed.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key functional groups on the aromatic ring.

-

Nitro Group (-NO₂) : This is a strong electron-withdrawing group and a meta-director. It deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. Its most significant reactivity is its susceptibility to reduction to an amino group, opening pathways to diamine derivatives.[8]

-

Chloro Group (-Cl) : As a halogen, it is electron-withdrawing via induction but electron-donating through resonance. It is an ortho, para-director but deactivates the ring overall towards electrophilic substitution. The chlorine atom can be a site for nucleophilic aromatic substitution, although this is less facile than with more strongly activated systems.[8]

-

N-methylamino Group (-NHCH₃) : This is a strong electron-donating group and a powerful ortho, para-director. It strongly activates the ring towards electrophilic substitution.

The combined effect of these groups makes the molecule a versatile intermediate. The electron-donating N-methylamino group and the electron-withdrawing nitro and chloro groups create a "push-pull" system that influences the electron density around the ring. The primary reactive pathways involve transformations of the nitro and amino groups.

Caption: Key reactivity sites of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of synthesized compounds. While specific spectral data must be obtained experimentally, the expected features for this compound can be predicted based on its functional groups. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for their products.[9]

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or distinct doublets/doublets of doublets in the aromatic region (approx. 6.5-8.0 ppm).- A singlet or doublet for the N-methyl protons (3H) shifted downfield due to the adjacent nitrogen (approx. 2.8-3.3 ppm).- A broad singlet for the N-H proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.- A signal for the N-methyl carbon (approx. 30-40 ppm). |

| IR Spectroscopy | - N-H stretching vibration around 3300-3500 cm⁻¹.- Asymmetric and symmetric stretching vibrations for the NO₂ group, typically strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.- C-N stretching vibrations.- C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (186.60 g/mol ).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. |

Applications in Research and Development

The utility of this compound stems from its role as a sophisticated building block for more complex molecules, particularly in the pharmaceutical and dye industries.[8]

-

Pharmaceutical Intermediates : The compound serves as a foundational scaffold for active pharmaceutical ingredients (APIs). A prominent application is in the synthesis of kinase inhibitors and other anticancer agents. For instance, the related 5-chloro-2-nitroaniline is a key intermediate in synthesizing novel sorafenib analogues and compounds with cytotoxic activity against cancer cell lines.[10] It is also used in developing inhibitors of HIV-1 replication.[6]

-

Dyestuff Synthesis : Substituted anilines are classical precursors for azo dyes and other colorants. The functional groups on this compound can be chemically modified to tune the color and properties of the resulting dyes.[11]

-

Agrochemicals : Its derivatives are also explored for their potential biological activities in the development of new pesticides and herbicides.[8]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. The related compound, 5-chloro-2-nitroaniline, is classified as highly toxic.[12]

Hazard Profile:

-

Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[12][13]

-

Organ Damage : May cause damage to organs through prolonged or repeated exposure.[12][13]

-

Irritation : May cause skin, eye, and respiratory tract irritation.[14][15]

-

Environmental Hazard : Toxic to aquatic life with long-lasting effects.[12]

Protocol for Safe Handling:

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[14][15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong bases and oxidizing agents.[14]

Conclusion

This compound is a chemical intermediate of significant value, characterized by a rich and versatile reactivity profile. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a key component in the synthesis of high-value products in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, properties, and safe handling protocols is essential for any scientist or researcher aiming to leverage its synthetic potential.

References

- The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx6MOzp1n7qMzWi4G-HORCi1ZhwdUEnzpzfgtxVJZ-1jMANvhFFRQqyYM6PcYEYU1N0XsU-xYrhdNQcAOt1V01hsHtNEigN31ruIK3_6ldAkTIGkNswo42vTfx-_vlCtMp9H14KxhUmqzw]

- Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcYI7vB7nU_B6lFD0Xm78VgyWE9yKqhNkXToiEegS4MkY2zyrUGSGXlRv8TAmAlSBfY-b1wR33ooLxJWsnsKgvAqmYrL71khxg1GvGR4EnWqo5hSvhFkxE4GemTq9XGegAq2HvMBtKbRNhAKn_fO9bq5xtnq6nSg2PLeB0HQgMlBfJ_gxJyKJe2AzHJAYJvWwlqIjSs1sIGWQrzaS-CpCunh52NDzZKilj0p5CfaXJVDhyZlJqFPPGUJkmrWEaeUq-zYMhnOp2GwVyNY47]

- 35966-84-8|this compound|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExFHLa371_DmDIsVCB-hllqDYc0llujD_9LAMctv2mI1GV338YeBWqJP60l6jQQz8hsa54yyode2MXozw5cNxZ1G6BH9li45V1ZMPksonX74IO4UEhOE84FkPwB_e6RIU_GpdfI7eOVdffdtw=]

- 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNGZr4WVStD8BXI5BFm23u78w2kLJoQa6tjA5Femm3VGOuO6yZrH_5ygVCvG2fOtmMXuNAWfMLBVNOXl-PY0zFxqm_qzArUnprK21nUkuKHuI2djrfLpRrNhh9RrqmaaSnKo6-fChjW3mK7qA1uVUGZ2YyZnomx7_OfCZJWg==]

- Safety data sheet. CPAchem Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi6BHSOt_lWgXgTHtw8fkV-r247RZYERPwbtMd38jABH-yzV__75fP6e7XbBQx8EmGyXx9pru0fPqmhwCVFgJZRzlAqxs43aBvR-jnAlgf-6OXFBWzQYyYVFHKQvfYxgmVxg1MyByzOKphp8hGyyIH4aB9hGoyALa99eURU67vqmi_76AUeMcvqcPrn61BNdT3ef3OaVF7Mh6A2gfN4xKnboCiGKI4LOZhET0=]

- 5-Chloro-2-methylaniline. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNGZr4WVStD8BXI5BFm23u78w2kLJoQa6tjA5Femm3VGOuO6yZrH_5ygVCvG2fOtmMXuNAWfMLBVNOXl-PY0zFxqm_qzArUnprK21nUkuKHuI2djrfLpRrNhh9RrqmaaSnKo6-fChjW3mK7qA1uVUGZ2YyZnomx7_OfCZJWg==]

- Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgqhYkoZeNnhX7Obs7l5vYbL2LfS6D1uJjVO1qArzhqc3qTfWxXsmHkbNKTzMWWkhywyjjilZRQW7_-TM3d633O00zOcBUES3tE2ZySCkKYnIc4wUNpcU3ijUnDVwt8y9xTlLOj3Gu3kSzSBA9]

- 5-Chloro-2-nitroaniline 97 1635-61-6. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGw8ZYahgLVhtuqnXoYoCQGXqpW67-EOnkULMEOW53N9Fe4NU6UFkfzNubxQVPxLruuQrutcXPAg3iTum1Jex3HZ1dzTxql17AGEzBL44-8MVYgBQthSpKGNT-u1j-XtCu-pwdG1tF3ZhbbL4Rv3kbz1D13A==]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.

- This compound. Advanced ChemBlocks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZJ7yXBWJvoBl2whh8J8pu1J76cChRwh2p-38g1f37J-Q-7bITTxkMiS0ujt02-4n0jJb0BvNBcAQ1N73NFP9tsdWBhOEl6Hj3WdSgQr34nu06Pv51OzDR2W3ujKb4akuHyDtUPdNBCAODuMiocaG2h0mpLJqS_Zy10Nwt_3qY-8Ul]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRNMK6SxVlkGGOAt72B5AaIlN_gWR9vwf4uFws7L-VcmQnXy6xjdvnRlNC4lgGDsV7VJM8fwU1nyIpgxHLwrFUD5900tp1hv9zA92158nq0OueL4Hg2bmqe42aWtxGh-pBfrxtJfKo365yfh6MyoV5iK6l5a3uy4bJSs4KV8HlS_qUD4WczCZTArX1k4ewjWMCIXP1Eh9Yp2g3OPkJYKJK2MpTfud9nuY05xh828U8VQvXumkHzgpwSlpliv3BepQ4pQqG3heB1-tOWmwN]

- CN102531923A - Method for producing 5-chloro-2-nitroaniline. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlDroyQEeGV32GKO7-oKI0X1GZtVjGZx9zu235GAbTAsnXqR0zdhKwYbojMRsGixPFAJXK26ax7HBDb42kctaTnJeLRI11ZqdJSqnIwjJs-XDnBE3vKYFLbfngkyiEEZdCuFmQ_eNs6f3oYeI=]

- This compound. Advanced ChemBlocks Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZJ7yXBWJvoBl2whh8J8pu1J76cChRwh2p-38g1f37J-Q-7bITTxkMiS0ujt02-4n0jJb0BvNBcAQ1N73NFP9tsdWBhOEl6Hj3WdSgQr34nu06Pv51OzDR2W3ujKb4akuHyDtUPdNBCAODuMiocaG2h0mpLJqS_Zy10Nwt_3qY-8Ul]

- 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMpw5EKB_ss7oaa_mwOuVNSM5yb462kuF2l31hV4mPUeFvLPoQ7O9EnID3jytGK7_UY7hVj3zdAfRVEtuVYhC9x8kvygPUFZiMeENxcbUG1tXOlZ7wqVtD7FKkFHGzBgP6RDhJC2DZgktYIPjeoc2Mi41SbTrD7oxLJ_KEr0nYCUrbZsHt7qDw8de1Zjm7tRNfsQMaEiQw5uo7wIszkGNrr_rjKA3H990G9aPkaw2ZDcTRr086UbE=]

- 5-Chloro-2-nitroaniline: properties, applications and safety. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3HWVLENvt26P7txyt0nPF2Dq7Rq46Bm3D72EWbK3nEjSQfCBFD7ayRY56ktFmp8eIYBdg7jNp5ujTUsiApKpnO2yBkg-30rX4M0kyJKoHZyeJ_AQpa6Ha_BMtr5sm-sEmuGDYc-aK-DOA8oBvi9zEAuxTZ6MizjSyUSqQALpOP1jJMqWNO04nTAj-7T3RyrQLaxvB7hI1In5zbbffxQ==]

- 5 Chloro N Methyl 2 Nitroaniline. Cenmed Enterprises. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9SjnvpqdAEUhygBmMkOGwNcXkHjsRzJ5wZR_w_58mY2hXKx4Re-btJOR3lQMXv7c0a2ociyI3rJTvbgoY3sBNWXq3pslBcqioiTaKElcTLMyURTe2bGl6SXENFmPxi_oV3vK7a0AzxzlSdM3o7IwsEPHV2ABC9evOf73d]

- This compound. Sunway Pharm Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOifpmAx46d5O3zw_W0SDj5mQLC-ehfwMrTUv8jKjM1KetobGLpzCFrOTccMzKzjRHuDJAbCUnQQDm7WZ7oluVJx0QmqflyIiXx4-inGntdjmaO0DnMkqOvgL9GCNlhGP8VT9gEA==]

- This compound | MFCD00143455 | C7H7ClN2O2. Key Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8liPtwwpTKKi6BDtHjx4V8wF60iA-nYrgnh648qJ09wn7p2yJVl7etwjssHfW0JjpBnlROtn_nW8UdiI_9rMs7-3pixfRQD4uiv48Q2ep1tbf1h51pkAye6OxcttcXTgvstsENmb4HG3B0tGR6sy_hY7LHd4pqk27ld0VejyxjmGMd-pbquvPr-24iITf6jTg9o81iE3bn6g2w9Ej9sc=]

- This compound. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoBzMebM68F7xpLP4u4QiSG1T9S91qJLstHYzYRvtmUdF6V8VLDID7RxrISTZ46SMK0Jb3bLftsh76tvNpvKoHN3mn2GXngRO0ZzqWMJa7JUHrJkL_wRXHYh1oUr3p_f-68eR97L4A31tJ70Xk6tGTAOcsc-NZBoPSYYdfLsVRKM0JgdyUmeTdcOJFPHjIN2Rpng==]

- This compound. Dana Bioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ3lFTd7CjgT4UR8lpK6Twf-2prpyqkQ14b0Frakf9CMPNRP6CNM-TdKq-ajU0gm58UfMyAzFlzNGODk4WXkPCyIjyF3qZ5mRJPKYyat9EMmbScEf9sO7FMzMjT0SDedC74YUKftReY88=]

Sources

- 1. This compound 97% | CAS: 35966-84-8 | AChemBlock [achemblock.com]

- 2. This compound - CAS:35966-84-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. danabiosci.com [danabiosci.com]

- 5. cenmed.com [cenmed.com]

- 6. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 7. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. 35966-84-8|this compound|BLD Pharm [bldpharm.com]

- 10. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of 5-chloro-N-methyl-2-nitroaniline

This guide provides a comprehensive technical overview of this compound, a substituted nitroaniline of interest to researchers in medicinal chemistry and materials science. We will delve into its structural identification, spectroscopic characterization, a validated synthetic pathway, and essential safety protocols. This document is intended to serve as a practical resource for scientists and drug development professionals engaged in synthetic and analytical chemistry.

This compound is an aromatic compound characterized by a benzene ring substituted with chloro, methylamino, and nitro functional groups. The precise arrangement of these substituents dictates its chemical reactivity and physical properties. For unambiguous identification and handling, its core properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 35966-84-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3][4] |

| Molecular Weight | 186.60 g/mol | [1][3][5] |

| Appearance | Yellow to orange solid (typical for nitroanilines) | [6] |

| SMILES | CNC1=CC(Cl)=CC=C1[O-] | [1] |

| Purity (Typical) | ≥97% | [1] |

Molecular Structure and Spectroscopic Elucidation

The structural confirmation of a synthesized molecule is a cornerstone of chemical research. For this compound, a combination of spectroscopic techniques provides irrefutable evidence of its atomic connectivity and functional group arrangement.

Caption: Experimental workflow for synthesis and characterization.

Synthesis and Mechanistic Considerations

A reliable method for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient due to the electronic properties of the starting material.

Causality of Experimental Design

The chosen synthetic route utilizes 2,4-dichloronitrobenzene as the starting material. The mechanistic rationale is as follows:

-

Activation: The nitro group is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic substitution.

-

Directing Effect: This activation is most pronounced at the ortho and para positions relative to the nitro group. The electron density at these carbons is significantly reduced, making them susceptible to attack by nucleophiles.

-

Regioselectivity: In 2,4-dichloronitrobenzene, both chlorine atoms are activated. However, the chlorine at the 2-position (ortho to the nitro group) is generally more reactive than the one at the 4-position (para). In this protocol, we exploit the reaction with a nucleophile, methylamine, to displace one of the chloro groups. While reactions with ammonia are well-documented to produce 5-chloro-2-nitroaniline,[7][8][9] the same principle applies to methylamine to yield the N-methylated product.

Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloronitrobenzene (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as ethanol or toluene. To this solution, add an aqueous or methanolic solution of methylamine (CH₃NH₂) (approx. 2.0-3.0 eq). The excess methylamine serves as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

-

Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove excess methylamine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a crystalline solid.

-

Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (melting point, NMR, IR, MS).

Caption: Logical flowchart for the analytical validation of the final product.

Safety and Handling

Substituted nitroanilines require careful handling due to their potential toxicity.

-

Hazard Identification: this compound and related compounds are classified as toxic. The parent compound, 5-chloro-2-nitroaniline, is listed as fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. [10]Similar precautions should be taken for the N-methyl derivative.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood. [11]* Handling: Avoid generating dust. Minimize all contact with the substance. Wash hands thoroughly after handling. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [3][11]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Development

Substituted nitroanilines are valuable building blocks in organic synthesis. [12]The functional groups on this compound offer multiple avenues for further chemical transformation:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding a diamine derivative. This opens pathways to the synthesis of heterocyclic compounds, polymers, and other complex molecules.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by other nucleophiles under certain conditions, allowing for further diversification of the molecular scaffold.

-

Pharmaceutical Intermediates: The structural motif is found in various compounds explored for medicinal applications. For example, the related 5-chloro-2-nitroaniline is an intermediate in the synthesis of pharmaceuticals like fenbendazole. [9][13] This compound serves as a versatile intermediate for creating more complex target molecules in drug discovery and materials science research.

References

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

- Google Patents. CN102531923A - Method for producing 5-chloro-2-nitroaniline.

-

G. Favini, A. Gamba & I. R. Bellobono. Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

-

ResearchGate. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]

-

SpringerLink. Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. [Link]

-

CORE. Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. [Link]

-

IndiaMART. 5-Chloro-2-Nitro Aniline. [Link]

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

-

CPAchem. Safety data sheet - N-Methyl-2-nitroaniline. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

- 1. This compound 97% | CAS: 35966-84-8 | AChemBlock [achemblock.com]

- 2. 35966-84-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:35966-84-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. keyorganics.net [keyorganics.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. indiamart.com [indiamart.com]

- 7. Page loading... [guidechem.com]

- 8. 5-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. nbinno.com [nbinno.com]

- 13. 5-Chloro-2-nitroaniline | 1635-61-6 [chemicalbook.com]

A Technical Guide to the Synthesis of 5-chloro-N-methyl-2-nitroaniline

Introduction

5-chloro-N-methyl-2-nitroaniline (CAS No: 35966-84-8, Molecular Formula: C₇H₇ClN₂O₂) is a substituted nitroaniline derivative that serves as a crucial intermediate and building block in the synthesis of various high-value organic compounds.[1][2][3][4][5] Its molecular structure, featuring a nitro group ortho to the amine and a chlorine atom meta to it, provides a unique combination of electronic and steric properties. This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialized dyes.[6][7][8] For instance, derivatives of 5-chloro-2-nitroaniline are instrumental in synthesizing novel inhibitors for targets in cancer therapy and HIV-1 replication.[7]

This technical guide provides an in-depth exploration of a robust and industrially relevant synthesis pathway for this compound. We will dissect the strategic considerations for pathway selection, provide detailed, step-by-step experimental protocols, and explain the underlying chemical principles that govern each transformation. The focus is on providing a scientifically sound and practical framework for researchers and process chemists.

Retrosynthetic Analysis and Pathway Selection

The synthesis of this compound can be approached from several angles. A critical analysis of potential precursors points to two primary strategies:

-

Linear Synthesis from 3-Chloroaniline: This route involves the initial protection of the amino group of 3-chloroaniline, followed by nitration, deprotection to yield 5-chloro-2-nitroaniline, and a final N-methylation step.[7][9] While chemically sound, this pathway involves additional protection/deprotection steps, which can lower the overall process efficiency.

-

Convergent Synthesis from m-Dichlorobenzene: This pathway begins with the nitration of 1,3-dichlorobenzene (m-dichlorobenzene) to form 2,4-dichloronitrobenzene. This intermediate then undergoes a selective nucleophilic aromatic substitution (SₙAr) with ammonia to produce 5-chloro-2-nitroaniline. The final step is the targeted N-methylation of the secondary amine.

This guide will focus on the second pathway. The rationale for this selection is threefold:

-

High-Yielding Precursor Formation: The nitration of m-dichlorobenzene to 2,4-dichloronitrobenzene is a well-established, high-yield reaction.[10]

-

Robust and Scalable Amination: The subsequent high-pressure amination to 5-chloro-2-nitroaniline is a proven industrial process.[8][11]

-

Process Efficiency: This route avoids the additional steps of functional group protection and deprotection, leading to better atom economy and a more streamlined workflow.

The overall forward synthesis is visualized below.

Sources

- 1. This compound 97% | CAS: 35966-84-8 | AChemBlock [achemblock.com]

- 2. keyorganics.net [keyorganics.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - CAS:35966-84-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 35966-84-8|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 10. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 11. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-chloro-N-methyl-2-nitroaniline

This guide provides a comprehensive overview of the primary synthetic routes for 5-chloro-N-methyl-2-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and drug development professionals, this document details the underlying chemistry, step-by-step experimental protocols, and critical process parameters.

Introduction

This compound is a valuable building block in organic synthesis, notably in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic aromatic ring activated by a nitro group, allows for diverse chemical transformations. The strategic placement of the chloro, methylamino, and nitro groups on the aniline scaffold makes it a sought-after precursor for targeted molecular architectures. This guide will explore the two predominant synthetic pathways commencing from readily available starting materials: 3-chloroaniline and meta-dichlorobenzene. Each route will be dissected to provide a thorough understanding of the reaction mechanisms, experimental procedures, and associated safety considerations.

Synthetic Route 1: Commencing from 3-Chloroaniline

This pathway involves a three-step sequence: protection of the amino group via formylation or acylation, regioselective nitration, and subsequent deprotection. This approach is often favored in laboratory settings due to its manageable scale and well-understood reaction mechanisms.

Step 1a: Formylation of 3-Chloroaniline

The initial step involves the protection of the amine functionality as a formamide. This is crucial to prevent unwanted side reactions during the subsequent nitration and to direct the incoming nitro group to the desired ortho position. Formic acid is a common and economical formylating agent.[1]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-chloroaniline and toluene.

-

Add 1.2 equivalents of 85% aqueous formic acid.

-

Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield crude N-(3-chlorophenyl)formamide, which can be used in the next step without further purification.

Causality of Experimental Choices: The use of a Dean-Stark trap is critical to drive the equilibrium of the condensation reaction towards the formamide product by removing water. Toluene is an effective solvent as it forms an azeotrope with water, facilitating its removal.

Step 1b: Acylation of 3-Chloroaniline

An alternative to formylation is acetylation using acetic anhydride. The resulting acetamide also serves as a good protecting group and directing group for the nitration step.

Experimental Protocol:

-

Dissolve 3-chloroaniline in water and add concentrated hydrochloric acid to form the hydrochloride salt, which improves solubility.[2]

-

Separately, prepare a solution of sodium acetate in water.

-

Add acetic anhydride to the 3-chloroaniline hydrochloride solution with vigorous stirring.

-

Immediately add the sodium acetate solution to the mixture. The sodium acetate acts as a buffer and base to neutralize the newly formed acetic acid and facilitate the reaction.

-

The N-(3-chlorophenyl)acetamide product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

-

The crude product can be purified by recrystallization from ethanol/water.

Causality of Experimental Choices: The reaction is performed in an aqueous medium, which is a green and safe solvent. The initial formation of the hydrochloride salt enhances the solubility of the aniline in water. The immediate addition of sodium acetate is crucial to neutralize the strong acid and promote the nucleophilic attack of the amine on the acetic anhydride.

Step 2: Nitration of N-(3-chlorophenyl)formamide

The protected aniline is then nitrated. The formyl or acetyl group directs the electrophilic nitration to the ortho and para positions. Due to steric hindrance from the protecting group, the major product is the desired 2-nitro isomer.

Experimental Protocol:

-

In a flask cooled to -5 to 10°C, add the N-(3-chlorophenyl)formamide obtained from the previous step.

-

Slowly add a pre-cooled mixture of nitric acid and acetic anhydride dropwise while maintaining the low temperature.[3]

-

Stir the reaction mixture at this temperature for 2-2.5 hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into ice water to quench the reaction and precipitate the nitrated product, N-(5-chloro-2-nitrophenyl)formamide.

-

Collect the solid by vacuum filtration and wash with cold water.

Causality of Experimental Choices: The low temperature is critical to control the exothermic nitration reaction and prevent the formation of dinitrated byproducts. Acetic anhydride is used both as a solvent and to generate the potent nitrating agent, acetyl nitrate, in situ with nitric acid.

Step 3: Hydrolysis of N-(5-chloro-2-nitrophenyl)formamide

The final step in this sequence is the removal of the formyl or acetyl protecting group to reveal the free amine, yielding 5-chloro-2-nitroaniline.

Experimental Protocol:

-

Suspend the crude N-(5-chloro-2-nitrophenyl)formamide in a 20-25% aqueous sodium hydroxide solution.[3]

-

Heat the mixture to reflux for 1-1.5 hours.[3]

-

The hydrolysis of the amide bond will occur, forming the sodium salt of formic or acetic acid and 5-chloro-2-nitroaniline, which is a solid.

-

Cool the reaction mixture to room temperature.

-

Collect the solid 5-chloro-2-nitroaniline by vacuum filtration and wash thoroughly with water until the washings are neutral.

-

The crude product can be purified by recrystallization from methanol or ethanol.[4]

Causality of Experimental Choices: Basic hydrolysis is an effective method for deprotection. The use of a relatively concentrated sodium hydroxide solution and reflux conditions ensures a reasonable reaction rate for the cleavage of the stable amide bond.

Synthesis of 5-chloro-2-nitroaniline from 3-chloroaniline.

Synthetic Route 2: Commencing from meta-Dichlorobenzene

This industrial-scale synthesis involves the nitration of m-dichlorobenzene followed by a nucleophilic aromatic substitution (amination) reaction. This route is often more cost-effective for large-scale production.

Step 1: Nitration of m-Dichlorobenzene

The first step is the electrophilic nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene.

Experimental Protocol:

-

Charge a reaction vessel with m-dichlorobenzene.

-

Cool the vessel to below 20°C using an ice bath.[4]

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture to the m-dichlorobenzene, maintaining the reaction temperature between 35-45°C.[4]

-

After the addition is complete, continue to stir the reaction at 45°C for 1 hour.[4]

-

Allow the layers to separate and remove the lower acid layer.

-

Wash the organic layer with water and then with a dilute alkali solution (e.g., sodium bicarbonate) to remove any residual acid.

-

The crude 2,4-dichloronitrobenzene can be purified by recrystallization from ethanol.[4]

Causality of Experimental Choices: The use of a mixed acid (sulfuric and nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control is crucial to prevent over-nitration and ensure the desired regioselectivity. The workup with water and base is necessary to remove the corrosive and water-soluble acid byproducts.

Step 2: Amination of 2,4-Dichloronitrobenzene

The 2,4-dichloronitrobenzene is then subjected to amination (ammonolysis) to replace one of the chloro groups with an amino group. The nitro group activates the aromatic ring towards nucleophilic substitution, with the chloro group para to the nitro group being more susceptible to substitution.

Experimental Protocol:

-

Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a solvent such as toluene.[4][5]

-

Seal the autoclave and purge with nitrogen.

-

Heat the mixture to approximately 160°C and maintain the reaction for about 8 hours. The pressure will rise significantly.[4][5]

-

After the reaction is complete, cool the autoclave to around 40°C and vent the excess ammonia.

-

Transfer the resulting solid-liquid mixture to water and cool to 10°C to precipitate the product.

-

Filter the solid and wash with water.

-

The crude 5-chloro-2-nitroaniline can be purified by recrystallization from methanol to yield a product with high purity.[4][5]

Causality of Experimental Choices: This nucleophilic aromatic substitution requires harsh conditions (high temperature and pressure) due to the stability of the aromatic ring. Toluene is a suitable solvent that is stable under these conditions. The use of a large excess of ammonia helps to drive the reaction to completion.

Synthesis of 5-chloro-2-nitroaniline from m-dichlorobenzene.

Final Step: N-Methylation of 5-chloro-2-nitroaniline

The final step to obtain the target molecule is the N-methylation of the intermediate, 5-chloro-2-nitroaniline. Several methods can be employed for this transformation.

Method A: Using Dimethyl Sulfate

Dimethyl sulfate is a potent and widely used methylating agent. The reaction is typically carried out in the presence of a base to deprotonate the aniline nitrogen, making it more nucleophilic.

Experimental Protocol:

-

Dissolve 5-chloro-2-nitroaniline in a suitable solvent such as acetone or THF in a round-bottom flask.

-

Add a base, such as potassium carbonate, to the mixture.

-

With stirring, add dimethyl sulfate dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices: Dimethyl sulfate is a highly efficient methylating agent. The base is essential to deprotonate the amine, increasing its nucleophilicity for the attack on the electrophilic methyl group of dimethyl sulfate. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Method B: Using Methyl Iodide

Methyl iodide is another common methylating agent. The reaction conditions are similar to those for dimethyl sulfate.

Experimental Protocol:

-

In a suitable solvent like DMF, dissolve 5-chloro-2-nitroaniline.

-

Add a base such as potassium tert-butoxide and stir for a short period at room temperature.[6]

-

Add methyl iodide to the mixture and continue stirring at room temperature for several hours.[6]

-

After the reaction is complete, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

The crude this compound can be purified by recrystallization.

Causality of Experimental Choices: Methyl iodide is a reactive electrophile. A strong base like potassium tert-butoxide is used to ensure complete deprotonation of the aniline. DMF is a polar aprotic solvent that is well-suited for SN2 reactions.

Method C: Reductive Amination with Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines. It involves the reaction of the amine with an excess of formaldehyde and formic acid.[7]

Experimental Protocol:

-

To a flask containing 5-chloro-2-nitroaniline, add an excess of aqueous formaldehyde solution and formic acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by the evolution of carbon dioxide.

-

After the reaction is complete, cool the mixture and make it basic by the addition of a sodium hydroxide solution.

-

The product will separate and can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices: In this reaction, formaldehyde first reacts with the amine to form an iminium ion, which is then reduced by formic acid (acting as a hydride donor) to the methylated amine. The reaction is driven to completion by the formation of carbon dioxide gas. This method avoids the use of toxic alkyl halides.

Final N-methylation step.

Comparison of Synthetic Routes

| Parameter | Route 1 (from 3-Chloroaniline) | Route 2 (from m-Dichlorobenzene) |

| Starting Material Cost | Generally higher | Generally lower, especially at scale |

| Number of Steps | 3 | 2 (to 5-chloro-2-nitroaniline) |

| Overall Yield | Variable, can be moderate to good | Generally high, especially in industrial settings[4] |

| Reagents & Conditions | Milder conditions, standard lab reagents | Harsh conditions (high pressure/temp), specialized equipment (autoclave) required |

| Byproducts & Waste | Acetic/formic acid, inorganic salts | Sulfuric acid waste, ammonium chloride |

| Scalability | More suited for lab-scale synthesis | Well-suited for large-scale industrial production |

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons (a singlet or doublet depending on the solvent and conditions), and the N-H proton (if present and not exchanged).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (if not fully methylated), C-H stretches (aromatic and aliphatic), the asymmetric and symmetric stretches of the nitro group (typically around 1500-1530 cm⁻¹ and 1335-1355 cm⁻¹), and C-Cl stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (186.60 g/mol ), as well as characteristic fragmentation patterns.

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[8]

-

m-Dichlorobenzene: Harmful if swallowed and can cause skin and eye irritation.

-

Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Cause severe burns upon contact.[9][10]

-

2,4-Dichloronitrobenzene: Toxic by inhalation, in contact with skin, and if swallowed.[11]

-

Ammonia: Corrosive and toxic. High pressures are generated at elevated temperatures.[12]

-

Dimethyl Sulfate and Methyl Iodide: Highly toxic, carcinogenic, and corrosive. These should be handled with extreme caution.[5]

-

Formaldehyde: Toxic, a suspected carcinogen, and can cause skin and respiratory irritation.[13]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

-

Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97% - Cole-Parmer. (URL: [Link])

-

Material Safety Data Sheet: Sulfuric Acid - Iowa State University. (URL: [Link])

-

Ammonia - SAFETY DATA SHEET - Airgas. (URL: [Link])

-

formaldehyde 37% - SAFETY DATA SHEET - RCI Labscan. (URL: [Link])

- CN101580473B - Method for preparing N-methyl paranitroaniline - Google P

-

Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

-

N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - Jetir.Org. (URL: [Link])

-

Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition - Scholars Research Library. (URL: [Link])

-

m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (URL: [Link])

-

Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. (URL: [Link])

- CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google P

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P

-

1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. (URL: [Link])

-

Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

A Convenient Laboratory Preparation of Acetanilide - Resonance. (URL: [Link])

-

5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. (URL: [Link])

-

5-Chloro-2-nitroaniline - NIST WebBook. (URL: [Link])

Sources

- 1. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum [chemicalbook.com]

- 3. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 4. 35966-84-8|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. 5-Chloro-2-nitroaniline(1635-61-6) 13C NMR [m.chemicalbook.com]

- 9. 5-CHLORO-2-NITROANISOLE(6627-53-8) 1H NMR [m.chemicalbook.com]

- 10. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 35966-84-8/[13C,2H3]-N-Methyl-5-chloro-2-nitroaniline - 深圳德博瑞生物官网 [broadbio.com]

- 12. 5-CHLORO-2-NITROANISOLE(6627-53-8) 13C NMR spectrum [chemicalbook.com]

- 13. This compound 97% | CAS: 35966-84-8 | AChemBlock [achemblock.com]

A Technical Guide to 5-Chloro-N-methyl-2-nitroaniline: Synthesis, Reactivity, and Applications for Advanced Research

Executive Summary

Substituted nitroanilines are foundational scaffolds in modern medicinal chemistry and materials science. Among these, 5-chloro-N-methyl-2-nitroaniline (CAS No. 35966-84-8) emerges as a pivotal, functionalized intermediate. Its specific arrangement of a chloro group, a nitro group, and an N-methylated amine on a benzene core imparts a unique reactivity profile, making it a valuable precursor for complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, a robust two-step synthesis protocol, insights into its chemical reactivity, and a review of its applications, particularly in the context of drug development. Adhering to the highest standards of scientific integrity, this document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for laboratory and industrial applications.

Compound Identification and Physicochemical Profile

Accurate identification is the cornerstone of reproducible chemical science. This compound is a distinct molecule whose properties are defined by its specific isomeric structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 35966-84-8 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [1][2] |

| Canonical SMILES | CNC1=CC(Cl)=CC=C1[O-] | [1] |

| MDL Number | MFCD00143455 | [1] |

| Synonyms | (5-chloro-2-nitrophenyl)methylamine; N-methyl-5-chloro-2-nitroaniline | [2] |

While comprehensive experimental data for this specific compound is not widely published, its physical state is typically a solid at room temperature. Key physicochemical properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible literature, necessitating empirical determination for specific applications.[2]

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most effectively approached via a two-stage process. This involves the initial synthesis of its precursor, 5-chloro-2-nitroaniline, followed by a selective N-methylation. This strategy ensures high yields and purity.

Caption: Proposed two-stage synthesis workflow for this compound.

Protocol 1: Synthesis of 5-Chloro-2-nitroaniline (Precursor)

This protocol is adapted from established industrial methods and involves the nitration of m-dichlorobenzene followed by high-pressure amination.[4][5][6]

Step 1: Nitration of m-Dichlorobenzene

-

Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

-

Reaction: Slowly add the prepared mixed acid to m-dichlorobenzene while maintaining the reaction temperature between 45-55°C.[4] The reaction is exothermic and requires careful temperature control to prevent over-nitration and side product formation.

-

Work-up: After 4-5 hours, quench the reaction by pouring the mixture onto ice. Separate the organic layer.[4]

-

Purification: Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove residual acids, and finally with water until neutral. The resulting crude product is 2,4-dichloronitrobenzene.[4]

Step 2: High-Pressure Amination

-

Setup: Charge a high-pressure autoclave with the 2,4-dichloronitrobenzene obtained from the previous step and a solvent such as toluene.[5][6]

-

Reaction: Seal the autoclave, purge with nitrogen, and introduce liquid ammonia. Heat the mixture to 140-160°C. The internal pressure will rise to 7.0-8.5 MPa.[4][5] Maintain these conditions for 5-8 hours. This is a nucleophilic aromatic substitution (SₙAr) reaction where ammonia displaces the chlorine atom at the 2-position, which is activated by the electron-withdrawing nitro group.

-

Isolation: Cool the autoclave, vent the excess ammonia, and transfer the resulting slurry. The product, 5-chloro-2-nitroaniline, is isolated by filtration, washing with water to remove ammonium chloride byproduct, and drying.[4][5]

Protocol 2: N-Methylation of 5-Chloro-2-nitroaniline (Proposed)

This is a standard and robust procedure for the selective methylation of an aromatic amine.

-

Setup: In a round-bottom flask, dissolve 5-chloro-2-nitroaniline in a polar aprotic solvent like acetone or acetonitrile. Add a mild base, such as anhydrous potassium carbonate (K₂CO₃). The base is crucial for deprotonating the aniline nitrogen, making it a more potent nucleophile.

-

Reaction: To the stirred suspension, add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise at room temperature. An excess of the base ensures that any acid byproduct is neutralized.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final, high-purity product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which are electronically coupled through the aromatic ring.

Note: The DOT language does not directly support overlaying on images. The above script is a conceptual representation. The following description details the reactivity.

Key Reactive Centers:

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group and is readily reduced to an amino group (-NH₂) using standard reagents like iron powder in acidic medium (Fe/HCl), tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental for creating diamine derivatives, which are precursors to heterocycles like benzimidazoles.

-

N-Methylamino Group (-NHCH₃): The nitrogen lone pair is moderately electron-donating towards the ring. The N-H proton can be removed by a strong base, and the resulting anion can participate in further reactions.

-

Chloro Group (-Cl): The chlorine atom is a deactivating but ortho-, para-directing substituent. More importantly, its position para to the powerful electron-withdrawing nitro group makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr) . Strong nucleophiles can displace the chloride, providing a route to introduce diverse functionalities.

-

Aromatic Ring: The combined electronic effects of the substituents dictate the regioselectivity of any further Electrophilic Aromatic Substitution (EAS) reactions, although the ring is generally deactivated towards electrophilic attack.

Applications in Drug Discovery and Chemical Synthesis

While direct applications of this compound are specific, the utility of its core structure is well-documented through its precursor, 5-chloro-2-nitroaniline. The N-methylated derivative serves as a more advanced intermediate, streamlining syntheses by having the methyl group pre-installed.

-

Anticancer Agent Synthesis: The 5-chloro-2-nitroaniline scaffold is a key building block for synthesizing novel analogues of multi-kinase inhibitors like Sorafenib.[7] These syntheses often involve the reduction of the nitro group and subsequent cyclization reactions.[7] Using the N-methylated starting material allows for the direct creation of N-methylated heterocyclic cores.

-

Antiviral Drug Development: Derivatives have been used to synthesize novel benzimidazolones and related compounds that show potent inhibitory activity against HIV-1 replication.[8] The specific substitution pattern is crucial for binding to viral enzymes like reverse transcriptase.[8]

-

Histone Deacetylase (HDAC) Inhibitors: The compound serves as a reagent to synthesize benzamide derivatives that function as HDAC inhibitors, a promising class of cancer therapeutics.[9]

-

Veterinary Pharmaceuticals: The precursor is an important intermediate in the synthesis of anthelmintic drugs like Fenbendazole.[10]

Safety, Handling, and Storage

CRITICAL NOTE: While a specific safety data sheet for this compound is not universally available, its close structural analog, 5-chloro-2-nitroaniline, is classified as acutely toxic.[11][12][13][14] It is imperative to handle the N-methylated derivative with the same high level of caution.

Table 2: GHS Hazard Information (based on 5-chloro-2-nitroaniline)

| Category | Information | Source(s) |

| Pictograms | [11][12] | |

| Signal Word | Danger | [11][12] |

| Hazard Statements | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.H373: May cause damage to organs through prolonged or repeated exposure.H411: Toxic to aquatic life with long lasting effects. | [11][12][13] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P262: Do not get in eyes, on skin, or on clothing.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352+P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor.P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [11][12][13] |

Handling and Storage Recommendations:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[15][16] For handling powders, a suitable respirator should be used.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14][15]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of complex, high-value molecules in the pharmaceutical and chemical industries. Its well-defined reactivity, stemming from its unique substitution pattern, allows for a range of chemical transformations. While its synthesis is straightforward, its handling requires strict adherence to safety protocols due to its presumed high toxicity. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Google Cloud.

- Advanced ChemBlocks Inc. (n.d.). This compound. AChemBlock.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Cole-Parmer.

- Pharmaffiliates. (n.d.). CAS No : 1635-61-6 | Product Name : 5-Chloro-2-nitroaniline. Pharmaffiliates.

- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. TCI Chemicals.

- Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline. Google Patents.

- ChemicalBook. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. ChemicalBook.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-nitroaniline 97%. Sigma-Aldrich.

- Guidechem. (n.d.). How to Synthesize 5-Chloro-2-nitroaniline and Its Applications. Guidechem.

- ChemicalBook. (2023, November 15). 5-Chloro-2-nitroaniline: properties, applications and safety. ChemicalBook.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Thermo Fisher Scientific.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-2-methylaniline. Fisher Scientific.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Fisher Scientific.

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Google Patents.

- Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm.

- ChemicalBook. (n.d.). 5-Chloro-2-nitroaniline. ChemicalBook.

- Key Organics. (n.d.). This compound. Key Organics.

Sources

- 1. This compound 97% | CAS: 35966-84-8 | AChemBlock [achemblock.com]

- 2. This compound - CAS:35966-84-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 7. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 5-Chloro-2-nitroaniline | 1635-61-6 [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 5-クロロ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

Foreword: The Analytical Imperative in Modern Drug Discovery

An In-Depth Technical Guide to the Spectral Analysis of 5-chloro-N-methyl-2-nitroaniline

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and progress. Intermediates such as this compound (CAS: 35966-84-8) represent critical nodes in complex synthetic pathways. Their purity and structural identity directly impact the viability, safety, and efficacy of the final active pharmaceutical ingredient (API). A comprehensive understanding of their spectral characteristics is therefore paramount.

This guide eschews a conventional data-sheet format. Instead, it offers a holistic analytical narrative, delving into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. We will not only present the data but also explore the causal logic behind the experimental design and the interpretation of the resulting spectra, providing researchers with a practical framework for their own analytical challenges.

Molecular Structure and Analytical Overview

This compound is a substituted aromatic compound featuring several key functional groups that give rise to a distinct and interpretable spectroscopic signature. The strategic placement of the chloro, N-methyl, and nitro groups on the aniline scaffold creates a specific electronic environment, which is reflected in the spectral data.

Diagram: Molecular Structure and Numbering Scheme

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the presence of all constituent groups.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum is particularly informative for determining the substitution pattern on the aromatic ring. Experimental data has been reported for this compound, providing a solid basis for our analysis.[1][2]

| Signal Assignment | Multiplicity | Coupling Constant (J) | Chemical Shift (δ) ppm | Integration |

| H3 | Doublet (d) | 9.1 Hz | 8.06 | 1H |

| H6 | Doublet (d) | 2.2 Hz | 7.01 | 1H |

| H4 | Doublet of Doublets (dd) | 9.1 Hz, 2.2 Hz | ~6.8-6.9 (Predicted) | 1H |

| N-H | Broad Singlet (br s) | - | ~8.3 (Predicted) | 1H |

| N-CH₃ (H7) | Doublet (d) | ~5.0 Hz (Predicted) | ~3.0 (Predicted) | 3H |

Expertise & Experience in Interpretation:

-

Aromatic Region: The reported spectrum in DMSO-d₆ shows two key signals.[1][2] The proton at the C3 position (H3 ) is significantly downfield at 8.06 ppm. This is a direct consequence of its position ortho to the powerfully electron-withdrawing nitro (NO₂) group, which deshields the proton, causing it to resonate at a higher frequency. Its multiplicity as a doublet with a large coupling constant (J = 9.1 Hz) confirms its coupling to a single adjacent proton, H4. The signal at 7.01 ppm is assigned to H6 . Its small coupling constant (J = 2.2 Hz) is characteristic of a meta-coupling to H4.

-

Predicted Signals: While not explicitly detailed in the available data, the proton at the C4 position (H4 ) is expected to appear as a doublet of doublets, coupling to both H3 (J ≈ 9.1 Hz) and H6 (J ≈ 2.2 Hz). Its chemical shift would be intermediate, likely around 6.8-6.9 ppm. The amine proton (N-H ) is expected to be a broad singlet around 8.3 ppm, its broadness resulting from quadrupole coupling with the nitrogen atom and potential exchange. The N-methyl protons (H7 ) would likely appear as a doublet around 3.0 ppm due to coupling with the adjacent N-H proton.

¹³C NMR Spectral Data & Interpretation (Predicted)

No experimental ¹³C NMR data was found in the reviewed literature. Therefore, a predicted spectrum is presented below, based on standard computational algorithms. This serves as a robust hypothesis for experimental verification.

| Signal Assignment | Predicted Chemical Shift (δ) ppm |

| C5 (C-Cl) | 147.5 |

| C1 (C-N) | 145.1 |

| C2 (C-NO₂) | 132.0 |

| C3 | 126.5 |

| C6 | 115.0 |

| C4 | 113.8 |

| C7 (N-CH₃) | 30.5 |

Expertise & Experience in Interpretation:

-

Quaternary Carbons: The carbons bearing the substituents are the most downfield. C5, attached to the electronegative chlorine, and C1, attached to nitrogen, are predicted at 147.5 and 145.1 ppm, respectively. The carbon bearing the nitro group, C2, is also significantly deshielded.

-

Protonated Carbons: The carbons with attached protons (C3, C4, C6) are predicted to be in the 113-127 ppm range, which is typical for aromatic carbons in such an environment.

-

Aliphatic Carbon: The N-methyl carbon (C7) is predicted to appear in the aliphatic region, around 30.5 ppm, consistent with a methyl group attached to a nitrogen atom.

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and for its ability to slow down N-H proton exchange, allowing for the observation of N-H coupling.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

-

Set a spectral width of approximately 16 ppm (e.g., -2 to 14 ppm).

-

Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-